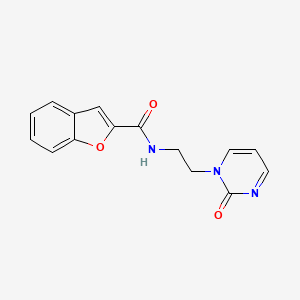

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-oxopyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c19-14(13-10-11-4-1-2-5-12(11)21-13)16-7-9-18-8-3-6-17-15(18)20/h1-6,8,10H,7,9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFIGKRVVRAELM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC=NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible route could be:

Formation of Benzofuran Core: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.

Attachment of Pyrimidinyl Group: The pyrimidinyl group can be introduced through nucleophilic substitution reactions.

Formation of Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core.

Reduction: Reduction reactions could be used to modify the pyrimidinyl group.

Substitution: Various substitution reactions can be performed on the benzofuran or pyrimidinyl rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Pharmacological Differences

- N-(aminoalkyl)benzofuran-2-carboxamides: These derivatives lack the pyrimidinone ring, which may reduce nucleic acid binding affinity.

- Tacrine–benzofuran hybrids : The tetrahydroacridinyl moiety confers AChE inhibition, a feature absent in the target compound. Hybrids like compound 13 show dual AChE inhibition (IC₅₀ = 1.2 µM) and β-amyloid aggregation suppression .

- Fmoc-PNA-C(Bhoc)-OH: This PNA monomer is designed for oligonucleotide synthesis, with the pyrimidinone group enabling base-pairing with DNA/RNA. Its Bhoc/Fmoc groups facilitate stepwise solid-phase assembly, contrasting with the target compound’s simpler structure .

Physicochemical Properties

- Lipophilicity: The pyrimidinone-ethyl group in the target compound likely increases polarity compared to tacrine hybrids but reduces it relative to PNA monomers (due to Bhoc/Fmoc groups).

Research Implications and Limitations

While the target compound’s exact biological activity remains uncharacterized in the provided evidence, its structural features align with molecules targeting neurodegenerative diseases (via AChE/BACE1 inhibition) and nucleic acid interactions. Key limitations include:

- Lack of direct pharmacological data for the compound.

- Synthesis methods for analogs (e.g., tacrine hybrids) involve harsh conditions (155–160°C, phenol catalyst) that may limit scalability .

Biological Activity

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. Its unique structure combines a benzofuran moiety with a pyrimidinyl group, which may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₃N₃O₃

- Molecular Weight : 283.28 g/mol

- CAS Number : 2191213-40-6

The biological activity of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzofuran-2-carboxamide is believed to involve interactions with various biological macromolecules, including enzymes and receptors. The specific mechanisms are still under investigation, but the compound is expected to modulate enzyme activity and receptor signaling pathways, potentially influencing cellular processes such as apoptosis and inflammation.

Neuroprotective Effects

Recent studies have shown that benzofuran derivatives can exhibit neuroprotective properties. For instance, compounds similar to N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzofuran-2-carboxamide have demonstrated the ability to protect neuronal cells from amyloid-beta (Aβ42)-induced cytotoxicity. Research indicates that these compounds can modulate Aβ42 aggregation kinetics, either promoting or inhibiting fibrillogenesis based on their structural features .

Hypolipidemic Activity

Benzofuran derivatives have also been evaluated for their hypolipidemic effects. In studies using Triton WR-1339-induced hyperlipidemic rats, certain benzofuran carboxamide derivatives exhibited significant reductions in lipid levels, suggesting potential applications in managing hyperlipidemia and related metabolic disorders .

Case Study 1: Neuroprotection Against Aβ42 Toxicity

A study investigated the effects of various benzofuran derivatives on mouse hippocampal neuronal HT22 cells exposed to Aβ42. Compounds were tested for their ability to prevent cytotoxicity:

- Findings : Compounds demonstrated significant neuroprotection at concentrations of 25 μM, with some showing over a 70% reduction in cell death compared to controls .

Case Study 2: Modulation of Aβ42 Aggregation

In another study focusing on Aβ42 aggregation kinetics:

- Results : The compound was shown to significantly influence the aggregation process, with varying effects depending on the substituents on the phenyl ring. For example, certain derivatives resulted in a 1.74-fold increase in fibrillogenesis at 1 μM concentration .

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.